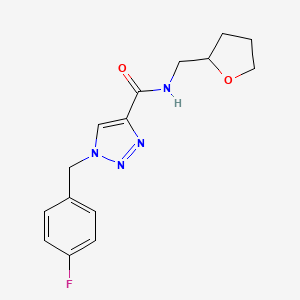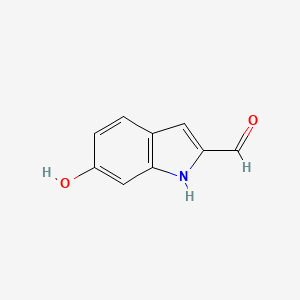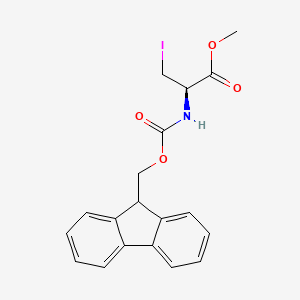
N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide, also known as MNA-7, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNA-7 is a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.
Applications De Recherche Scientifique
Chemical Structure and Conformation
The chemical structure of compounds similar to N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide has been studied for their conformational properties. For instance, the naphthalene ring in these compounds is typically planar, with the methoxy substituent staggered, and the side chain oriented so that the amide and aromatic groups are approximately parallel. This conformation is different from the fully extended conformation observed in the neurohormone melatonin, suggesting unique interaction possibilities with biological targets (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).
Antiviral Activity
Research into derivatives of N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide has shown potential antiviral activity. A study on the synthesis and evaluation of a new series of naphthalene derivatives highlighted their inhibitory activity against HIV-1 and HIV-2. One compound, in particular, was identified as a potent inhibitor of HIV-1 replication in vitro, suggesting a new lead in the development of antiviral agents (Hamad et al., 2010).
Anticancer Potential
The naphthalene and pyrimidinyl moieties present in compounds like N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide have been explored for their anticancer potential. Various derivatives have demonstrated antiproliferative activities against human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. Some compounds have shown specific cytotoxicity against cancer cells with minimal impact on healthy cells, indicating their potential as selective anticancer drugs (Chen et al., 2013).
Bone Formation and Osteoporosis Treatment
Research on the Wnt beta-catenin cellular messaging system has led to the discovery of compounds that increase trabecular bone formation rate in animal models. This suggests potential applications in the treatment of bone disorders, such as osteoporosis. One compound, in particular, showed a dose-dependent increase in bone formation, indicating its promise as a therapeutic agent for bone health (Pelletier et al., 2009).
Novel Synthesis Methods and Chemical Reactions
Studies have also focused on the synthesis of compounds with the naphthalene and pyrimidinyl structures, revealing new methods for creating these molecules. These synthetic approaches offer pathways to produce a variety of derivatives with potential pharmacological activities, opening up further research opportunities in medicinal chemistry (Osyanin et al., 2014).
Propriétés
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-17-9-15(18-11-19-17)20-16(21)10-23-14-8-4-6-12-5-2-3-7-13(12)14/h2-9,11H,10H2,1H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGLPNVRVNYAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2862988.png)




![3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2862999.png)


![2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/no-structure.png)

![3,5-Dimethyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2863007.png)


![N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2863010.png)